2-Amino-5-propylbenzonitrile

Medicinal Chemistry Chemical Synthesis Lipophilicity

SAR investigations require precise alkyl chain length control at the 5-position of aminobenzonitriles. 2-Amino-5-propylbenzonitrile (CAS 1422021-93-9) provides the specific n-propyl substitution pattern needed to differentiate from methyl or H analogs. - **Key Application**: Triazole/pyridine intermediate for CNS serotonin modulators and agrochemical heterocycles. - **Physicochemical Impact**: ΔLogP ~0.5 vs. 5-methyl analog; enhances blood-brain barrier penetration or foliar uptake. - **Supply**: Research quantities available for systematic SAR campaigns.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 1422021-93-9
Cat. No. B2658531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-propylbenzonitrile
CAS1422021-93-9
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)N)C#N
InChIInChI=1S/C10H12N2/c1-2-3-8-4-5-10(12)9(6-8)7-11/h4-6H,2-3,12H2,1H3
InChIKeyDWKGQNHIHZRBJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-propylbenzonitrile: Core Building Block


2-Amino-5-propylbenzonitrile (CAS 1422021-93-9) is an ortho-substituted aminobenzonitrile building block . It contains an electron-donating amino group and an electron-withdrawing nitrile group on a phenyl ring, which is further substituted with an n-propyl chain at the 5-position. This substitution pattern defines its utility as an intermediate in the synthesis of heterocyclic scaffolds, particularly triazoles and pyridines, that are relevant to medicinal chemistry and agrochemical research .

1
Ortho-Amino Nitrile Core

Enables regioselective heterocycle formation (triazoles, pyridines).

Position-specific reactivity; not accessible with 3- or 4-amino isomers.

2
5-n-Propyl Lipophilicity Control

Propyl chain provides a lipophilicity shift relative to methyl analog.

Supports property tuning in medicinal and agrochemical scaffolds.

3
Heterocyclic Scaffold Access

Cited as key intermediate for next-generation CNS modulator and agrochemical candidates.

Supports SAR exploration and library synthesis.

2-Amino-5-propylbenzonitrile: Analog Interchangeability


Aminobenzonitrile isomers are not functionally interchangeable; their reactivity and the properties of derived compounds are exquisitely sensitive to substitution pattern [1]. The position of the amino and nitrile groups (e.g., 2-amino vs. 3- or 4-amino) dictates the regioselectivity of heterocycle formation and the electronic properties of the final molecule. Furthermore, modifying the 5-substituent from a methyl to an n-propyl group introduces significant differences in lipophilicity (LogP) and steric bulk, which can alter a drug candidate's pharmacokinetic profile or a material's physical properties. Direct substitution with a 2-amino-5-methylbenzonitrile analog, for instance, will yield a different product with a distinct LogP and potentially different biological activity .

Target Compound
2-Amino-5-propylbenzonitrile
ReactivityOrtho-amino enables specific cyclization
Lipophilicityn-Propyl contributes higher LogP shift
Steric BulkLarger propyl group may influence binding
Common Analog (Not Interchangeable)
2-Amino-5-methylbenzonitrile
ReactivitySame ortho-amine, but final scaffold properties differ
LipophilicityMethyl gives lower LogP; may alter permeability profile
Steric BulkSmaller; may yield different target engagement

2-Amino-5-propylbenzonitrile: Differentiation Guide


Lipophilicity: 5-Methyl Analog Comparison

A key differentiator for 2-Amino-5-propylbenzonitrile is its calculated lipophilicity (LogP) relative to the common 5-methyl analog. The 5-n-propyl chain increases the compound's LogP by approximately 1.0 unit compared to 2-amino-5-methylbenzonitrile. This is based on established fragment-based calculation methods where each additional methylene group contributes +0.5 to the LogP value [1]. This difference in LogP will be directly translated to any downstream derivative synthesized from this building block, influencing membrane permeability, solubility, and protein binding.

Lipophilicity
Class-level inference
Target: 2-Amino-5-propylbenzonitrile, LogP ~2.1 Comparator: 2-Amino-5-methylbenzonitrile, LogP ~1.6 ΔLogP ≈ +0.5
Calculated LogP difference may influence downstream compound lipophilicity.
Based on fragment-based calculation; not experimentally measured.
Medicinal Chemistry Chemical Synthesis Lipophilicity

Heterocyclic Synthesis Regioselectivity

2-Amino-5-propylbenzonitrile is specifically cited in patent literature as a key intermediate for constructing triazole and pyridine derivatives, which are core scaffolds for next-generation therapeutics, including novel serotonin modulators . The 2-amino group is essential for forming fused heterocycles (e.g., quinazolines, benzimidazoles), while the 5-propyl chain provides a hydrophobic anchor. Analogs with different substitution patterns, such as 3- or 4-aminobenzonitriles, cannot participate in these specific cyclization reactions due to a lack of ortho-amine nucleophilicity. Direct experimental confirmation is currently limited to patent claims.

Heterocycle Synthesis
Supporting evidence
Intermediate for triazole and pyridine derivatives (patent literature). Ortho-amino essential; 3- and 4-amino isomers cannot participate in equivalent cyclization.
Isomer-specific reactivity enables scaffold access; procurement of this isomer is required.
Direct experimental confirmation limited to patent claims.
Organic Synthesis Heterocyclic Chemistry Regioselectivity

Data Availability & Procurement Considerations

A comprehensive search of primary literature (PubMed, BindingDB, patent databases) was conducted and found no direct, quantitative, head-to-head biological or physicochemical comparisons between 2-amino-5-propylbenzonitrile and any close analog. The compound is not represented in major public bioactivity databases like ChEMBL or BindingDB as of the search date [1]. Therefore, any differentiation based on biological activity is currently unsupported by public data. The decision to procure this compound must be based on its unique synthetic utility rather than on claims of superior biological performance.

Bioactivity Data
Data to verify
No bioactivity data found in ChEMBL or BindingDB.
Procurement should be based on synthetic utility, not biological performance claims.
Transparent assessment enables risk-adjusted sourcing decisions.
Data Integrity Procurement Risk Management

2-Amino-5-propylbenzonitrile: Application Scenarios


CNS Heterocyclic Library Synthesis

Given its role as a precursor to triazole and pyridine derivatives claimed in patents, 2-Amino-5-propylbenzonitrile is best applied in medicinal chemistry campaigns targeting central nervous system (CNS) disorders where novel serotonin modulators are of interest . The 5-propyl group provides a calculated increase in lipophilicity (ΔLogP ~0.5 vs. methyl analog) [1], which can be advantageous for crossing the blood-brain barrier.

SAR: Lipophilic Alkyl Chain Length

This compound is ideally suited for SAR investigations where the effect of alkyl chain length at the 5-position is a variable of interest. In a series including the 5-H, 5-methyl, 5-ethyl, and 5-propyl analogs, 2-Amino-5-propylbenzonitrile is the specific building block required to install the n-propyl moiety and systematically evaluate its impact on target binding, cellular potency, or physicochemical properties [1].

Agrochemical Intermediates: Crop Penetration

In the development of novel fungicides or herbicides, the addition of an n-propyl group can enhance foliar uptake and translocation. The 2-amino and nitrile functionalities provide versatile handles for constructing agrochemically relevant heterocycles, such as pyrimidines or triazines. 2-Amino-5-propylbenzonitrile is the direct synthetic entry point for introducing a 5-propyl substitution into these frameworks, differentiating it from the unsubstituted or methyl-substituted analogs .

Application
Selection Property
Validation Focus
CNS modulator library synthesis
Ortho-amino triazole/pyridine precursor
Lipophilicity contribution to BBB permeability study context
Alkyl chain SAR investigations
5-n-Propyl substitution
Impact on target binding and physicochemical property review
Agrochemical heterocycle development
Bifunctional amino-nitrile handle
Foliar uptake and translocation study context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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